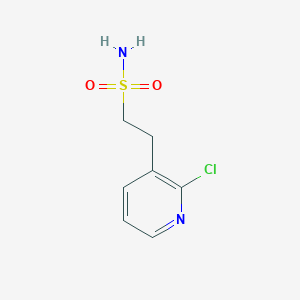

2-(2-Chloropyridin-3-yl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-Chloropyridin-3-yl)ethanesulfonamide” is a synthetic compound that belongs to the class of sulfonamide compounds. It has a CAS Number of 2375273-03-1 and a molecular weight of 220.68 .

Molecular Structure Analysis

The molecular structure of “2-(2-Chloropyridin-3-yl)ethanesulfonamide” can be represented by the Inchi Code: 1S/C7H9ClN2O2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2,(H2,9,11,12) .Physical And Chemical Properties Analysis

“2-(2-Chloropyridin-3-yl)ethanesulfonamide” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthetic Pathways : Research has explored the synthesis of chloropyridinesulfonamide derivatives through various chemical reactions. For instance, the synthesis of 4-Chloro-3-Pyridinesulfonamide was achieved from 4-hydroxy pyridine by sulfonation and chlorination, indicating the feasibility of producing related compounds through controlled chemical modifications (Pei, 2002).

Molecular and Supramolecular Structures : The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides have been detailed, showcasing their prospective applications as ligands for metal coordination. This highlights the compounds' structural versatility and potential in developing complex molecular architectures (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactivity and Applications

Catalysis : Certain chlorosulfonamide salts have been identified as superior electrophilic chlorine precursors in organocatalytic asymmetric chlorocyclization of unsaturated amides, demonstrating their utility in synthesizing stereoselectively complex organic compounds (Jaganathan & Borhan, 2014).

Transfer Hydrogenation : The use of Cp*Ir(pyridinesulfonamide)Cl precatalysts in the base-free transfer hydrogenation of ketones highlights the application of pyridinesulfonamide derivatives in catalysis, offering an efficient and environmentally friendly alternative for the reduction of ketones (Ruff, Kirby, Chan, & O'Connor, 2016).

Structural and Material Science Applications

- Hydrogen Bonding and Molecular Packing : Studies on the crystal structures of pyridine sulfonamides and sulfonic acids provide insight into their hydrogen bonding and molecular packing behaviors. Such information is crucial for the design of drugs and pharmaceuticals, as well as for applications in metal–organic frameworks (Akiri, Cherukuvada, Rana, & Nangia, 2012).

Safety And Hazards

The safety information for “2-(2-Chloropyridin-3-yl)ethanesulfonamide” includes several hazard statements such as H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(2-chloropyridin-3-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMXMWXHXTYIRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloropyridin-3-yl)ethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2601052.png)

![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)

![N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2601055.png)

![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)

![3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2601068.png)

![2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2601070.png)

![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)